molecular formula C9H9NO4S B14467718 Methyl 5-isocyanato-2-methylbenzene-1-sulfonate CAS No. 66319-71-9

Methyl 5-isocyanato-2-methylbenzene-1-sulfonate

Katalognummer: B14467718
CAS-Nummer: 66319-71-9
Molekulargewicht: 227.24 g/mol
InChI-Schlüssel: JFIQJWQUTKUJSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-isocyanato-2-methylbenzene-1-sulfonate is an organic compound with a complex structure It is a derivative of benzene, featuring both isocyanate and sulfonate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-isocyanato-2-methylbenzene-1-sulfonate typically involves multiple steps. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of substituents on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-isocyanato-2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Wissenschaftliche Forschungsanwendungen

Methyl 5-isocyanato-2-methylbenzene-1-sulfonate has several scientific research applications:

Wirkmechanismus

The mechanism by which Methyl 5-isocyanato-2-methylbenzene-1-sulfonate exerts its effects involves its reactive functional groups. The isocyanate group can react with nucleophiles, while the sulfonate group can participate in various chemical reactions. These interactions can affect molecular targets and pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzene derivatives with isocyanate or sulfonate groups, such as:

  • Methyl 4-isocyanato-2-methylbenzene-1-sulfonate
  • Methyl 5-isocyanato-3-methylbenzene-1-sulfonate

Uniqueness

Methyl 5-isocyanato-2-methylbenzene-1-sulfonate is unique due to the specific placement of its functional groups, which can influence its reactivity and applications. The combination of isocyanate and sulfonate groups in this particular arrangement provides distinct chemical properties that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

66319-71-9

Molekularformel

C9H9NO4S

Molekulargewicht

227.24 g/mol

IUPAC-Name

methyl 5-isocyanato-2-methylbenzenesulfonate

InChI

InChI=1S/C9H9NO4S/c1-7-3-4-8(10-6-11)5-9(7)15(12,13)14-2/h3-5H,1-2H3

InChI-Schlüssel

JFIQJWQUTKUJSD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N=C=O)S(=O)(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.